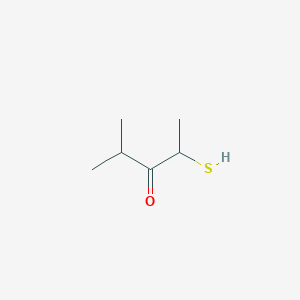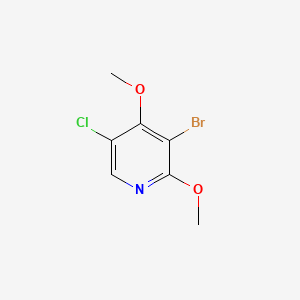
3-Bromo-5-chloro-2,4-dimethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-2,4-dimethoxypyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and two methoxy groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,4-dimethoxypyridine typically involves the halogenation of 2,4-dimethoxypyridine. One common method is the bromination of 2,4-dimethoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The chlorination step can be achieved using chlorine gas or a chlorinating agent like thionyl chloride. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-Bromo-5-chloro-2,4-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
科学研究应用
3-Bromo-5-chloro-2,4-dimethoxypyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Bromo-5-chloro-2,4-dimethoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system and the nature of the target .
相似化合物的比较
Similar Compounds
- 3-Bromo-2-chloro-6-methylpyridine
- 2-Bromo-3,4-dimethoxypyridine
- 4-Bromo-5-chloro-2,3-dimethoxypyridine
Uniqueness
3-Bromo-5-chloro-2,4-dimethoxypyridine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and chlorine atoms, along with two methoxy groups, provides a versatile platform for further functionalization and derivatization .
属性
分子式 |
C7H7BrClNO2 |
|---|---|
分子量 |
252.49 g/mol |
IUPAC 名称 |
3-bromo-5-chloro-2,4-dimethoxypyridine |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-6-4(9)3-10-7(12-2)5(6)8/h3H,1-2H3 |
InChI 键 |
KRUOVRQYJIZXIL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=NC=C1Cl)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457807.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide](/img/structure/B13457809.png)
![2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride](/img/structure/B13457815.png)

![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)
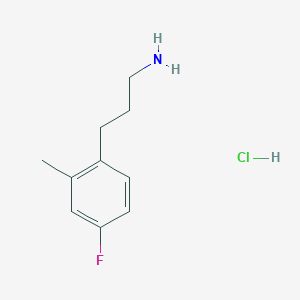
![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)
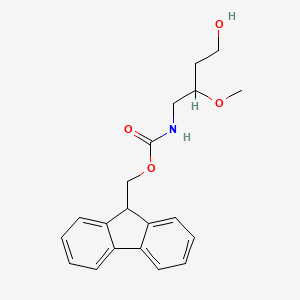
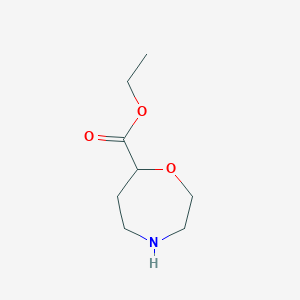
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)


